5-[(5-Bromo-4-hexylthiophen-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
5-[(5-Bromo-4-hexylthiophen-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that features a unique combination of brominated thiophene and thiazolidinone structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Bromo-4-hexylthiophen-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is to start with the bromination of 4-hexylthiophene, followed by the formation of the thiazolidinone ring through a cyclization reaction.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(5-Bromo-4-hexylthiophen-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or reduce the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups .
Scientific Research Applications
5-[(5-Bromo-4-hexylthiophen-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Medicine: It may be explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 5-[(5-Bromo-4-hexylthiophen-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The brominated thiophene moiety can participate in π-π stacking interactions, while the thiazolidinone ring can interact with various enzymes or receptors. These interactions can modulate biological activities or electronic properties, depending on the application .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-hexylthiophene-2-carbaldehyde: A precursor in the synthesis of the target compound.
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]selenadiazole: A related compound with similar structural features.
Uniqueness
5-[(5-Bromo-4-hexylthiophen-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of brominated thiophene and thiazolidinone structures, which confer distinct electronic and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H20BrNOS3 |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
5-[(5-bromo-4-hexylthiophen-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H20BrNOS3/c1-3-5-6-7-8-11-9-12(21-14(11)17)10-13-15(19)18(4-2)16(20)22-13/h9-10H,3-8H2,1-2H3 |
InChI Key |
YZLAFNSQLZMHSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C=C2C(=O)N(C(=S)S2)CC)Br |
Origin of Product |
United States |
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